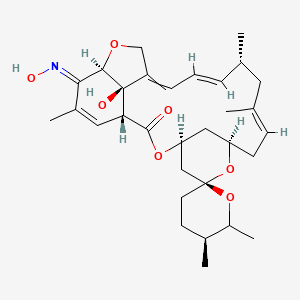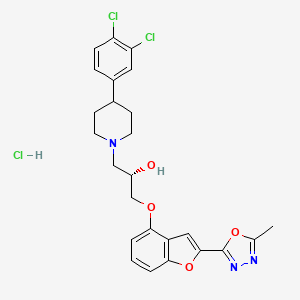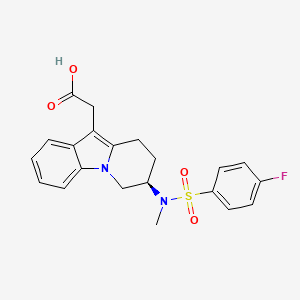
MK-7246
Descripción general
Descripción
Los antagonistas del CRTH2 son una clase de compuestos que inhiben la molécula homóloga al receptor quimiotáctico expresada en células T auxiliares tipo 2. Este receptor es un receptor acoplado a proteína G que desempeña un papel crucial en la quimiotaxis de las células T auxiliares tipo 2, los eosinófilos y los basófilos, que participan en las respuestas inflamatorias. Los antagonistas del CRTH2 se investigan principalmente por su potencial para tratar enfermedades inflamatorias como el asma, la rinitis alérgica y la esofagitis eosinofílica .
Aplicaciones Científicas De Investigación
Los antagonistas del CRTH2 tienen una amplia gama de aplicaciones de investigación científica:
Química: Se utilizan como herramientas para estudiar el papel del CRTH2 en diversas vías y reacciones químicas.
Biología: Se investigan sus efectos sobre la quimiotaxis de las células inmunitarias y las respuestas inflamatorias.
Medicina: Se exploran como posibles tratamientos para enfermedades inflamatorias como el asma, la rinitis alérgica y la esofagitis eosinofílica
Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos y herramientas de diagnóstico.
Mecanismo De Acción
Los antagonistas del CRTH2 ejercen sus efectos uniéndose a la molécula homóloga al receptor quimiotáctico expresada en células T auxiliares tipo 2, bloqueando así la interacción del receptor con su ligando natural, la prostaglandina D2. Esta inhibición previene la activación y quimiotaxis de las células T auxiliares tipo 2, los eosinófilos y los basófilos, reduciendo la inflamación y los síntomas asociados .
Compuestos similares:
Fevipiprant: Otro antagonista del CRTH2 investigado para el tratamiento del asma.
Timapiprant: Estudiado por su potencial para mejorar la función pulmonar y reducir las exacerbaciones del asma.
Singularidad: Los antagonistas del CRTH2 son únicos en su objetivo específico de la molécula homóloga al receptor quimiotáctico expresada en células T auxiliares tipo 2, que juega un papel crítico en la inflamación tipo 2. Esta especificidad los convierte en candidatos prometedores para el tratamiento de enfermedades caracterizadas por inflamación mediada por células T auxiliares tipo 2 .
Análisis Bioquímico
Biochemical Properties
MK-7246 has a high affinity for the human, monkey, dog, rat, and mouse CRTH2 . It interacts with CRTH2 in a reversible manner and exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to yield ex vivo blockade of CRTH2 on eosinophils in monkeys and sheep . It also significantly blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep .
Molecular Mechanism
This compound acts as a full antagonist on recombinant and endogenously expressed CRTH2 . It selectively binds to GPR44 with high affinity and good pharmacokinetic properties .
Temporal Effects in Laboratory Settings
This compound has demonstrated excellent metabolic stability and a fast clearance profile from blood and tissues . This makes it a promising radioactive probe for GPR44-directed PET imaging .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in a pig model and in vitro cell lines . The compound demonstrated mainly hepatobiliary excretion with a clearly defined pancreas, no spillover from adjacent tissues .
Metabolic Pathways
This compound demonstrates good oral bioavailability and metabolic stability in various animal species
Transport and Distribution
It has been shown to exhibit a fast clearance profile from blood and tissues .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de los antagonistas del CRTH2 normalmente implica múltiples pasos, incluyendo la formación de intermediarios clave y reacciones de acoplamiento finales. Por ejemplo, la síntesis de un antagonista del CRTH2 específico podría comenzar con la preparación de un anillo de benceno sustituido, seguido de una serie de reacciones para introducir grupos funcionales como aminas, ácidos carboxílicos o sulfonamidas. Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y temperaturas controladas para garantizar altos rendimientos y pureza .
Métodos de producción industrial: La producción industrial de antagonistas del CRTH2 implica la ampliación de las rutas sintéticas desarrolladas en el laboratorio. Esto incluye la optimización de las condiciones de reacción para la producción a gran escala, asegurando la disponibilidad de materias primas e implementando técnicas de purificación como la cristalización o la cromatografía para obtener el producto final con la pureza y calidad deseadas .
3. Análisis de las reacciones químicas
Tipos de reacciones: Los antagonistas del CRTH2 experimentan diversas reacciones químicas, incluyendo:
Oxidación: Introducción de grupos funcionales que contienen oxígeno.
Reducción: Eliminación de oxígeno o adición de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Reactivos como el hidruro de litio y aluminio o el gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de sulfonilo en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos introducidos o modificados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas .
Análisis De Reacciones Químicas
Types of Reactions: CRTH2 antagonists undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Comparación Con Compuestos Similares
Fevipiprant: Another CRTH2 antagonist investigated for asthma treatment.
Timapiprant: Studied for its potential to improve lung function and reduce asthma exacerbations.
Uniqueness: CRTH2 antagonists are unique in their specific targeting of the chemoattractant receptor-homologous molecule expressed on type 2 helper T cells, which plays a critical role in type 2 inflammation. This specificity makes them promising candidates for treating diseases characterized by type 2 helper T cell-mediated inflammation .
Propiedades
IUPAC Name |
2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCAGRAKUAAYDY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218918-62-7 | |
| Record name | MK-7246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218918627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7246 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-7246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0LHZ71TLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


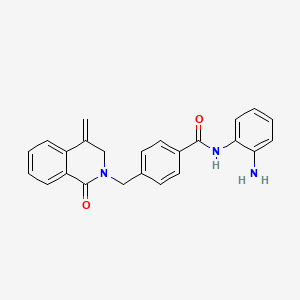
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)
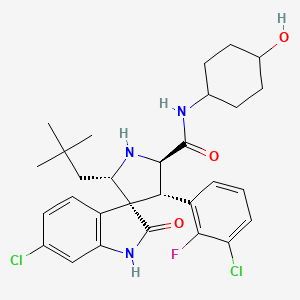
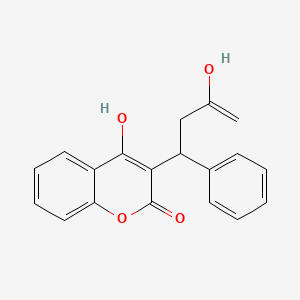
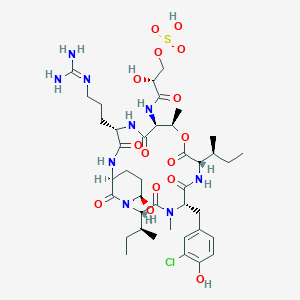
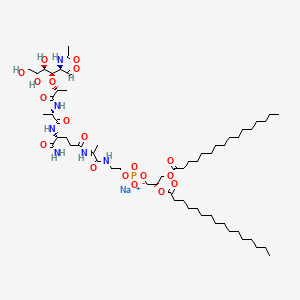
![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
